Exo vs. Endo Configuration Drives Nicotinic Receptor Subtype Affinity – Class-Level Inference from Bicyclo[2.2.1]heptan-2-amine Derivatives
In a systematic comparison of endo- and exo-3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amines, the endo primary amines displayed the lowest Ki values on both α4β2* and α7* nicotinic receptor subtypes, with affinity being dependent on the endo/exo isomerism and on the methylation degree of the basic nitrogen [1]. The exo-configured (1S,2S,4S) stereochemistry orients the amine group in a different trajectory than the endo isomer, which can be exploited to tune receptor subtype selectivity. Selected exo-configured compound 2a showed full agonist activity at recombinant α7 receptors and α3β2 subtype with submicromolar potency (EC₅₀ = 0.43 μM) [1].
| Evidence Dimension | Nicotinic receptor binding affinity (exo vs. endo isomerism effect) |
|---|---|
| Target Compound Data | exo-3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amine derivative 2a: α3β2 EC₅₀ = 0.43 μM (full agonist) [1] |
| Comparator Or Baseline | endo primary amine derivatives: lowest Ki values on both α4β2* and α7* subtypes (exact Ki values reported in full text); stereochemistry-dependent affinity differences demonstrated [1] |
| Quantified Difference | Qualitative: endo isomers show higher affinity (lower Ki) than exo isomers; exo isomer 2a retains submicromolar functional potency at α3β2 |
| Conditions | Radioligand binding assay on rat cortex against [³H]-cytisine (α4β2*) and [³H]-methyllycaconitine (α7*); functional assay on heterologously expressed α4β2, α7, and α3β2 receptors and SHSY-5Y cells [1] |
Why This Matters
This demonstrates that the exo/endo stereochemistry of bicyclo[2.2.1]heptan-2-amines is a critical determinant of nicotinic receptor subtype engagement; procurement of the wrong stereoisomer would yield a different pharmacological profile.
- [1] Manetti D, Garifulina A, Dei S, et al. New Rigid Nicotine Analogues, Carrying a Norbornane Moiety, Are Potent Agonists of α7 and α3* Nicotinic Receptors. J Med Chem. 2019;62(4):1887-1901. doi:10.1021/acs.jmedchem.8b01372. View Source
